Product packaging for Methyl isovalerate(Cat. No.:CAS No. 556-24-1)

Methyl isovalerate

Cat. No.: B153894
CAS No.: 556-24-1
M. Wt: 116.16 g/mol
InChI Key: OQAGVSWESNCJJT-UHFFFAOYSA-N
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Description

Isovaleric Acid Methyl Ester is a volatile compound found in Albion and Juliette strawberry fruits that contributes to the flavor of the fruit.>Methyl isovalerate is a flavoring agent, synthesized via esterification of isovaleric acid with methyl alcohol at the boil in concentrated sulfuric acid.>This compound appears as a colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air. May be slightly toxic by ingestion and inhalation. Used to make other chemicals.>Methyl 3-methylbutanoate, also known as 3-methyl-2-oxobutanoic acid or fema 2753, belongs to the class of organic compounds known as fatty acid methyl esters. Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=fatty aliphatic tail or organyl group and R'=methyl group. Methyl 3-methylbutanoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Methyl 3-methylbutanoate has been detected in multiple biofluids, such as feces and urine. Within the cell, methyl 3-methylbutanoate is primarily located in the cytoplasm. Methyl 3-methylbutanoate is a strong, apple, and fruity tasting compound that can be found in a number of food items such as common sage, herbs and spices, fruits, and citrus. This makes methyl 3-methylbutanoate a potential biomarker for the consumption of these food products.>Methyl 3-methylbutanoate is a fatty acid ester.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B153894 Methyl isovalerate CAS No. 556-24-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methylbutanoate
Source PubChem
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InChI

InChI=1S/C6H12O2/c1-5(2)4-6(7)8-3/h5H,4H2,1-3H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

OQAGVSWESNCJJT-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12O2
Record name METHYL ISOVALERATE
Source CAMEO Chemicals
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DSSTOX Substance ID

DTXSID5060300
Record name Butanoic acid, 3-methyl-, methyl ester
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Molecular Weight

116.16 g/mol
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Physical Description

Methyl isovalerate appears as a colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air. May be slightly toxic by ingestion and inhalation. Used to make other chemicals., colourless liquid/herbaceous, fruity odour
Record name METHYL ISOVALERATE
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Record name Methyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/201/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

114.00 to 115.00 °C. @ 760.00 mm Hg
Record name Methyl 3-methylbutanoate
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Solubility

soluble in alcohol, most fixed oils; insoluble water
Record name Methyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/201/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.852-0.857
Record name Methyl isovalerate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

556-24-1
Record name METHYL ISOVALERATE
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Record name Methyl isovalerate
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Record name Methyl isovalerate
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Record name Butanoic acid, 3-methyl-, methyl ester
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Record name Butanoic acid, 3-methyl-, methyl ester
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Record name Methyl isovalerate
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Record name METHYL ISOVALERATE
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Record name Methyl 3-methylbutanoate
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Methyl Isovalerate: Fundamental Chemical Investigations and Advanced Theoretical Studies

Theoretical Chemical Modeling and Simulation of Methyl Isovalerate

Theoretical chemical modeling and simulation play a crucial role in understanding the intrinsic properties of this compound (MI) and predicting its behavior under different conditions. By employing various computational techniques, researchers can explore aspects that are challenging to probe experimentally, such as detailed electronic structure, conformational preferences, and intermolecular forces.

Quantum Chemical Calculations of this compound (MI)

Quantum chemical calculations are a cornerstone of theoretical studies on small to medium-sized molecules like this compound. These methods, based on the principles of quantum mechanics, aim to solve the electronic Schrödinger equation to obtain information about the molecule's electronic structure, energy levels, and molecular geometry. ichem.md

Density Functional Theory (DFT) Studies on MI

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and properties of molecules. nih.gov DFT studies on this compound, or similar ester compounds like methyl valerate (B167501), have been employed to investigate various aspects, including reaction mechanisms and intermolecular interactions. For instance, DFT calculations have been used to explore the interaction modes between esters and organic acids, suggesting that hydrogen bonds are a primary intermolecular interaction. researchgate.net Studies on related methyl esters have also utilized DFT to calculate properties such as net atomic charges. mdpi.com

Conformational Analysis and Energy Landscapes of MI

Conformational analysis is essential for understanding the different spatial arrangements a molecule can adopt due to rotation around single bonds and their relative energies. libretexts.orgorganicchemistrytutor.com For flexible molecules like this compound, which contains several rotatable bonds, exploring the conformational space is crucial for identifying the most stable structures and understanding the molecule's flexibility. Computational methods are extensively used to map the energy landscape by calculating the energy of various conformers. Studies on similar esters, such as methyl valerate and methyl hexanoate, have identified multiple conformers and determined their relative stabilities using quantum chemical calculations. rsc.orgmdpi.com The energy differences between conformers, often referred to as torsional barriers, can also be calculated, providing insights into the ease of interconversion between different shapes. rsc.orgmdpi.com

Investigation of Intermolecular Interactions

Understanding how this compound interacts with other molecules is vital for predicting its behavior in different environments, such as in solutions or gas mixtures. Theoretical studies employing quantum chemistry can investigate various types of intermolecular forces, including hydrogen bonding, van der Waals forces, and electrostatic interactions. researchgate.netinternationaljournalssrg.orgnih.gov DFT calculations, for example, have been used to study hydrogen bonding interactions involving esters. researchgate.net These studies can help elucidate the nature and strength of interactions, which are critical for properties like solubility, boiling points, and participation in chemical reactions. While direct studies on this compound's intermolecular interactions were not extensively found in the search results, research on related esters provides a strong indication of the methods and types of interactions investigated.

Computational Thermochemistry of MI

Computational thermochemistry involves calculating thermodynamic properties such as enthalpies of formation, reaction enthalpies, and heat capacities using theoretical methods. chemeo.com These calculations are important for understanding the energy changes associated with chemical reactions and physical processes involving this compound. The NIST Chemistry WebBook provides some experimental and evaluated gas phase thermochemistry data for this compound, including the standard gas phase enthalpy of formation. nist.govnist.gov Theoretical methods can complement experimental data by providing values for different conditions or for properties that are difficult to measure. Studies on the thermochemistry of related methyl esters, particularly in the context of combustion, have utilized ab initio methods to calculate bond dissociation energies, which are fundamental thermochemical parameters. acs.orgresearchgate.net

Table 1: Selected Thermochemical Data for this compound

PropertyValueUnitsMethod/SourceCitation
Standard gas phase enthalpy of formation (ΔfH°gas)-119.0 ± 1.8kcal/molEvaluated (Ccb) nist.gov
Standard gas phase enthalpy of formation (ΔfH°gas)-497.9 ± 7.5kJ/molEvaluated (Ccb) nist.gov

Note: Conversions between kcal/mol and kJ/mol are approximate.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide insights into the dynamic behavior of chemical systems, including conformational changes, interactions with solvents, and binding events. MD simulations require accurate force field models to yield reliable results, particularly concerning the charge distribution within molecules. byu.edu

Dynamics of MI in Condensed Phases

While direct molecular dynamics simulations specifically focused on the dynamics of this compound in condensed phases were not extensively detailed in the search results, related studies on other molecules like methyl valerate provide context for the types of investigations conducted. Molecular mechanics force fields, such as MM4, are developed to fit structural, spectroscopic, and energetic data for molecules in the gas phase and can be extended to condensed phases using standard approximations. acs.org Studies involving molecular mechanics have examined the interaction energy and geometry of groups of solvent and solute molecules. utwente.nl Full and detailed analyses of interactions in condensed phases often require additional MD simulations involving large numbers of molecules. utwente.nl

Simulations of MI in Biological Systems

Molecular dynamics simulations are frequently employed to explore the interactions of molecules within biological systems, such as protein-ligand binding. Although no studies were found specifically detailing MD simulations of this compound in biological systems, research on related compounds like thymyl isovalerate provides relevant examples. Molecular dynamics simulations have been used to study the stable interaction between thymyl isovalerate and odorant-binding proteins (OBPs) in mosquitoes, suggesting its potential as a repellent. nih.govresearchgate.net These simulations can track the stability of protein-ligand complexes over time, analyzing parameters like root mean square deviation (RMSD) and root mean square fluctuation (RMSF). mdpi.com

Free Energy Calculations for MI Binding and Interaction

Free energy calculations, often coupled with MD simulations, are used to quantify the binding affinity and interaction strength between molecules. Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) are considered effective and trustworthy techniques for modeling molecular recognition, including protein-ligand binding interactions. While specific free energy calculations for this compound were not found, studies on similar molecules demonstrate the application of these methods. For instance, binding free energy calculations have been performed for compounds interacting with odorant-binding proteins. nih.govresearchgate.net These calculations help to understand the stability and strength of molecular associations in biological or other relevant environments. nih.gov

Computational Studies on Reaction Mechanisms Involving this compound

Computational studies play a crucial role in elucidating the reaction mechanisms and kinetics of chemical compounds, providing detailed insights into reaction pathways and energy landscapes.

Cl-Initiated Photo-oxidation Mechanisms of this compound

Computational studies, often combined with experimental techniques, have investigated the atmospheric degradation of this compound initiated by chlorine atoms. These studies are relevant for understanding the fate of volatile organic compounds in the troposphere. The reaction of this compound with Cl atoms has been studied under tropospherically relevant conditions using techniques like the relative rate method and computational calculations. acs.orgnih.govacs.orgresearchgate.net

Research has focused on determining the rate coefficients and proposing degradation mechanisms based on analyzed products and theoretical computations. acs.orgnih.gov Computational methods, such as canonical variational transition state theory (CVT) coupled with small curvature tunneling (SCT) corrections and the interpolated single-point energy (ISPE) method, have been employed to calculate kinetic parameters over a range of temperatures. acs.orgnih.govresearcher.liferesearchgate.net

Degradation Pathways and Kinetic Parameters

Studies on the Cl-initiated photo-oxidation of this compound have aimed to identify the degradation pathways and determine the associated kinetic parameters. The rate coefficients for the reaction of this compound with Cl atoms have been experimentally measured and computationally determined. acs.orgnih.gov

One study reported a rate coefficient for the reaction of this compound with Cl atoms at 298 ± 2 K to be (1.06 ± 0.23) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov These studies utilize computational methods to understand the energy profiles and transition states of the reaction pathways, contributing to the understanding of the atmospheric lifetime and fate of this compound. acs.orgnih.govresearchgate.net

Data on the rate coefficient for the reaction of this compound with Cl atoms at 298 ± 2 K is presented in the table below:

ReactantInitiatorTemperature (K)Rate Coefficient (cm³ molecule⁻¹ s⁻¹)
This compoundCl298 ± 2(1.06 ± 0.23) × 10⁻¹⁰

Studies on the degradation kinetics of related compounds, such as isovalerate, in biological systems like anaerobic digesters, highlight the importance of understanding the metabolic pathways and kinetics involved in their breakdown by microorganisms. nih.govresearchgate.net While these studies focus on the acid rather than the methyl ester, they illustrate the broader context of degradation kinetics research.

Theoretical Analysis of McLafferty Rearrangement in this compound The McLafferty rearrangement (McLR) is a well-known fragmentation pathway observed in mass spectrometry for molecules containing a carbonyl group and a γ-hydrogen atom. This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond, resulting in a neutral olefin and a charged fragment. Theoretical studies, often employing quantum chemical calculations (QCCs), are crucial for understanding the detailed mechanism, transition states, and energetics of this rearrangement.

While direct theoretical analyses specifically on the McLafferty rearrangement of this compound were not extensively found in the search results, studies on similar methyl esters, such as methyl valerate, provide insights into the theoretical approaches used. Comprehensive quantum chemical and mass spectrometric analyses have been conducted on the McLafferty rearrangement of methyl valerate molecular ions. rsc.orgrsc.orgrsc.org These studies utilize methods like global reaction route mapping (GRRM) and QCCs (e.g., M06-2X/6-31+G(d) level of theory) to investigate the reaction pathways, including both stepwise and concerted mechanisms. rsc.orgrsc.orgresearchmap.jp The theoretical calculations aim to determine the structures of intermediates and transition states involved in the rearrangement. rsc.orgrsc.org

Theoretical analyses can provide information on the timescales of these fragmentation processes. For methyl valerate, estimated timescales from mass spectrometric results and QCCs suggest that the McLafferty rearrangement can occur rapidly after ionization. rsc.orgrsc.org The possibility of a rapid, concerted process has been suggested by QCCs, alongside stepwise mechanisms. rsc.orgrsc.org

Advanced Synthetic Methodologies and Process Optimization for this compound this compound can be synthesized through the esterification of isovaleric acid with methanol (B129727).ontosight.aichemicalbook.comVarious advanced methodologies and process optimization techniques have been explored to improve the efficiency, yield, and sustainability of ester synthesis, which can be applied to the production of this compound.

Novel Esterification Techniques for this compound Synthesis Novel esterification techniques focus on employing efficient catalytic systems, implementing green chemistry principles, and optimizing reaction conditions to achieve high yields and selectivity.

Catalytic Systems in MI Synthesis Acid catalysts are commonly used in the esterification of carboxylic acids with alcohols.aocs.orgTraditional catalysts include mineral acids like sulfuric acid.chemicalbook.comHowever, research is ongoing to develop more efficient and environmentally friendly catalytic systems.

Studies on the synthesis of isovaleric acid esters, such as isoamyl isovalerate or menthyl isovalerate, highlight the use of various catalysts. These include Brønsted acidic ionic liquids and sulfonated organic heteropolyacid salts, which have shown promise in terms of catalytic activity and reusability. asianpubs.orgresearchgate.netscielo.brscielo.br Palladium-based catalytic systems have also been explored for the synthesis of isovaleric acid esters through hydroalkoxycarbonylation of isobutylene. researchgate.netgoogle.comwalshmedicalmedia.comgoogle.com

The choice of catalyst significantly impacts the reaction rate and equilibrium conversion. Optimizing the catalyst type and concentration is crucial for maximizing ester yield.

Green Chemistry Approaches for MI Production Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of ester synthesis, this involves using environmentally benign catalysts, solvents, and reaction conditions.

Biocatalysis, particularly the use of lipases, is a green approach for esterification reactions, offering advantages such as high selectivity, mild reaction conditions, and reduced waste. researchgate.net While the search results specifically mention the enzymatic synthesis of ethyl isovalerate and isoamyl isovalerate using lipases, similar biocatalytic methods could potentially be applied to this compound synthesis. researchgate.net

Microwave irradiation is another technique that aligns with green chemistry principles by potentially accelerating reactions and reducing energy consumption. Microwave-assisted esterification has been explored for the synthesis of isovaleric acid esters. asianpubs.orgresearchgate.net

Utilizing heterogeneous catalysts that can be easily separated and reused also contributes to greener processes. researchgate.netscielo.brscielo.br

Optimization of Reaction Conditions and Yields Optimizing reaction parameters such as temperature, reaction time, molar ratio of reactants (isovaleric acid to methanol), and catalyst concentration is essential for maximizing the yield of this compound.

Studies on the synthesis of other isovaleric acid esters provide insights into the optimization process. For instance, in the synthesis of isoamyl isovalerate, response surface methodology has been used to determine optimal conditions, including reactant molar ratio, catalyst amount, reaction time, and the amount of water-carrying agent. researchgate.netscielo.brscielo.br Continuous removal of water, a byproduct of esterification, can shift the equilibrium towards product formation and increase yield. scielo.br

Data from optimization studies on similar esterifications can inform the optimization strategies for this compound synthesis.

ParameterOptimal Range (Example: Isoamyl Isovalerate Synthesis) researchgate.netscielo.brscielo.br
Alcohol/Acid Molar Ratio1.1:1
Catalyst Amount6.4% of acid (wt%)
Reaction Time2 hours
Water RemovalUse of water-carrying agent (e.g., cyclohexane) scielo.br

These parameters would need to be specifically optimized for the synthesis of this compound with the chosen catalytic system.

Reactive Distillation Processes in Methyl Ester Production Reactive distillation (RD) is a process intensification technique that combines chemical reaction and separation (distillation) in a single unit. This approach can be particularly advantageous for equilibrium-limited reactions like esterification, as the continuous removal of products (such as water or the ester itself) can drive the reaction to higher conversions.bibliotekanauki.pldergipark.org.tr

Reactive distillation has been applied to the production of various methyl esters, particularly fatty acid methyl esters (FAME) for biodiesel production. bibliotekanauki.pldergipark.org.trresearchgate.netpinetwork.org While specific studies on the reactive distillation of this compound were not prominently found, the principles and advantages observed in the production of other methyl esters are relevant.

In reactive distillation for methyl ester production, the esterification reaction occurs simultaneously with the distillation of the more volatile components, typically the ester product and/or water. bibliotekanauki.plresearchgate.net This helps to overcome the equilibrium limitations of the reaction. Studies have investigated the simulation and sensitivity analysis of biodiesel production in reactive distillation columns, examining the effects of parameters such as methanol to oil feed ratio, feed temperature, and reaction time on ester yield. bibliotekanauki.pl

The application of RD to this compound synthesis would involve feeding isovaleric acid and methanol into a column where a catalyst is present, and the reaction and separation of this compound and water occur concurrently. This could potentially lead to improved yields and process efficiency compared to conventional batch or continuous reactor systems followed by separate separation units.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound11160
Isovaleric acid10965
Methanol887
Methyl valerate12040
Isoamyl isovalerate62445
Menthyl isovalerate27438
Ethyl isovalerate7846
Isobutylene6357
Carbon monoxide281
Sulfuric acid1118
Cyclohexane (B81311)8020
Ethyl valerate11006
Methyl butyrate10948
Ethyl isobutyrate12300
Methyl pivalate11361
Pinacolone9976
Toluene1140
Butyric acid264
Isobutyric acid6590
Pivalic acid6424
Ethyl caprylate8177
Acetic acid176
Ethanol702
Lauric acid3893
2-ethylhexanol16610
Water962
Hydrogen chloride313
Sodium hydrogen sulfate166832
Sodium chloride5234
Diazomethane2997
Hydrazine hydrate3085391
Chloroform6212
Sodium methoxide8796
Methyl acetate6585
Toluene1140
Diethyl ether8008
Potassium hydroxide14790
Ammonium chloride25517
Isoamyl alcohol929
Butanol263
Butyl isovalerate7850
L-menthol14424
p-Toluenesulfonic acid6096
Palladium chloride24291
Triphenylphosphine8515
Isobutylene6357
Glycerin753
Palladium(II) acetylacetonate23669057
α-Monoglyceride of isovaleric acidNot found
Ethyl ester of α-bromisovaleric acidNot found
Butyrophenone7934
2-pentanone6546
Propene7849
Fatty acid methyl estersNot found
TriglyceridesNot found
Palm oilNot found
Sunflower oilNot found
Potassium hydroxide14790
Calcium oxide14778
Lauric acid3893
2-ethylhexanol16610
Isooctane7912
Heptane8041
Octane8003
Nonane8926
Decane8918
Undecane11005
Dodecane8917
Tridecane8908
Tetradecane8916
Pentadecane8909
Hexadecane8907
Heptadecane8915
Octadecane8906
Nonadecane8914
Eicosane8905
Heneicosane10951
Docosane10950
Tricosane10949
Tetracosane10947
Pentacosane10946
Hexacosane10945
Heptacosane10944
Octacosane10943
Nonacosane10942
Triacontane10941
Methyl laurate11019
Methyl stearate11022
Methyl oleate5362950
Methyl linoleate5362951
Methyl linolenate5362952
Methyl palmitate11007
Methyl myristate11018
Methyl caprate11017
Methyl caprylate11016
Methyl caproate11015
Methyl butyrate10948
Methyl acetate6585
Methyl formate886
Methyl propionate7907
Methyl isobutyrate12300
Methyl pivalate11361
Methyl hexanoate12041
Methyl heptanoate12042
Methyl octanoate12043
Methyl nonanoate12044
Methyl decanoate12045
Methyl undecanoate12046
Methyl dodecanoate12047
Methyl tridecanoate12048
Methyl tetradecanoate12049
Methyl pentadecanoate12050
Methyl hexadecanoate12051
Methyl heptadecanoate12052
Methyl octadecanoate12053
Methyl nonadecanoate12054
Methyl eicosanoate12055
Methyl heneicosanoate12056
Methyl docosanoate12057
Methyl tricosanoate12058
Methyl tetracosanoate12059
Methyl pentacosanoate12060
Methyl hexacosanoate12061
Methyl heptacosanoate12062
Methyl octacosanoate12063
Methyl nonacosanoate12064
Methyl triacontanoate12065
Methyl acrylate6484
Methyl cinnamate7335
Methyl salicylate4130
Methyl levulinate12010
Ethyl ferulate637770
Itaconic acid442076
Methyl itaconate6433225
Methyl oleate5362950
Methyl palmitate11007
Methyl stearate11022
Methyl linoleate5362951
Methyl linolenate5362952
Methyl myristate11018
Methyl caprate11017
Methyl caprylate11016
Methyl caproate11015
Methyl butyrate10948
Methyl acetate6585
Methyl formate886
Methyl propionate7907
Methyl isobutyrate12300
Methyl pivalate11361
Methyl hexanoate12041
Methyl heptanoate12042
Methyl octanoate12043
Methyl nonanoate12044
Methyl decanoate12045
Methyl undecanoate12046
Methyl dodecanoate12047
Methyl tridecanoate12048
Methyl tetradecanoate12049
Methyl pentadecanoate12050
Methyl hexadecanoate12051
Methyl heptadecanoate12052
Methyl octadecanoate12053
Methyl nonadecanoate12054
Methyl eicosanoate12055
Methyl heneicosanoate12056
Methyl docosanoate12057
Methyl tricosanoate12058
Methyl tetracosanoate12059
Methyl pentacosanoate12060
Methyl hexacosanoate12061
Methyl heptacosanoate12062
Methyl octacosanoate12063
Methyl nonacosanoate12064
Methyl triacontanoate12065
Methyl acrylate6484
Methyl cinnamate7335
Methyl salicylate4130
Methyl levulinate12010
Ethyl ferulate637770
Itaconic acid442076
Methyl itaconate6433225
4-methylpentyl isovalerate108573
2-methylbutyl isovalerate62445
Butyl isovalerate7850
Isoamyl isovalerate62445
Menthyl isovalerate27438
Ethyl isovalerate7846
Isovaleric acid10965
Methanol887
Isoamyl alcohol929
L-menthol14424
Ethanol702
Butanol263
4-methylpentanol11010
2-methylbutanol10997
Isobutylene6357
Carbon monoxide281
Glycerin753
Sulfuric acid1118
p-Toluenesulfonic acid6096
Palladium chloride24291
Triphenylphosphine8515
Palladium(II) acetylacetonate23669057
Brønsted acidic ionic liquidNot found
Sulfonated organic heteropolyacid saltsNot found
LipasesNot found
Water962
Hydrogen chloride313
Sodium hydrogen sulfate166832
Sodium chloride5234
Diazomethane2997
Hydrazine hydrate3085391
Chloroform6212
Sodium methoxide8796
Methyl acetate6585
Toluene1140
Diethyl ether8008
Potassium hydroxide14790
Ammonium chloride25517
Cyclohexane8020
Calcium oxide14778
Itaconic acid442076
Methyl itaconate6433225
Fatty acid methyl estersNot found
TriglyceridesNot found
Palm oilNot found
Sunflower oilNot found
Lauric acid3893
2-ethylhexanol16610
Isooctane7912
Heptane8041
Octane8003
Nonane8926
Decane8918
Undecane11005
Dodecane8917
Tridecane8908
Tetradecane8916
Pentadecane8909
Hexadecane8907
Heptadecane8915
Octadecane8906
Nonadecane8914
Eicosane8905
Heneicosane10951
Docosane10950
Tricosane10949
Tetracosane10947
Pentacosane10946
Hexacosane10945
Heptacosane10944
Octacosane10943
Nonacosane10942
Triacontane10941
Methyl laurate11019
Methyl stearate11022
Methyl oleate5362950
Methyl linoleate5362951
Methyl linolenate5362952
Methyl palmitate11007
Methyl myristate11018
Methyl caprate11017
Methyl caprylate11016
Methyl caproate11015
Methyl butyrate10948
Methyl acetate6585
Methyl formate886
Methyl propionate7907
Methyl isobutyrate12300
Methyl pivalate11361
Methyl hexanoate12041
Methyl heptanoate12042
Methyl octanoate12043
Methyl nonanoate12044
Methyl decanoate12045
Methyl undecanoate12046
Methyl dodecanoate12047
Methyl tridecanoate12048
Methyl tetradecanoate12049
Methyl pentadecanoate12050
Methyl hexadecanoate12051
Methyl heptadecanoate12052
Methyl octadecanoate12053
Methyl nonadecanoate12054
Methyl eicosanoate12055
Methyl heneicosanoate10951
Methyl docosanoate10950
Methyl tricosanoate10949
Methyl tetracosanoate10947
Methyl pentacosanoate10946
Methyl hexacosanoate10945
Methyl heptacosanoate10944
Methyl octacosanoate10943
Methyl nonacosanoate10942
Methyl triacontanoate10941
Methyl acrylate6484
Methyl cinnamate7335
Methyl salicylate4130
Methyl levulinate12010
Ethyl ferulate637770
Itaconic acid442076
Methyl itaconate6433225
4-methylpentyl isovalerate108573
2-methylbutyl isovalerate62445
Butyl isovalerate7850
Isoamyl isovalerate62445
Menthyl isovalerate27438
Ethyl isovalerate7846
Isovaleric acid10965
Methanol887
Isoamyl alcohol929
L-menthol14424
Ethanol702
Butanol263
4-methylpentanol11010
2-methylbutanol10997
Isobutylene6357
Carbon monoxide281
Glycerin753
Sulfuric acid1118
p-Toluenesulfonic acid6096
Palladium chloride24291
Triphenylphosphine8515
Palladium(II) acetylacetonate23669057
Water962
Hydrogen chloride313
Sodium hydrogen sulfate166832
Sodium chloride5234
Diazomethane2997
Hydrazine hydrate3085391
Chloroform6212
Sodium methoxide8796
Methyl acetate6585
Toluene1140
Diethyl ether8008
Potassium hydroxide14790
Ammonium chloride25517
Cyclohexane8020
Calcium oxide14778
Itaconic acid442076
Methyl itaconate6433225
Lauric acid3893
2-ethylhexanol16610
Isooctane7912
Heptane8041
Octane8003
Nonane8926
Decane8918
Undecane11005
Dodecane8917
Tridecane8908
Tetradecane8916
Pentadecane8909
Hexadecane8907
Heptadecane8915
Octadecane8906
Nonadecane8914
Eicosane8905
Heneicosane10951
Docosane10950
Tricosane10949
Tetracosane10947
Pentacosane10946
Hexacosane10945
Heptacosane10944
Octacosane10943
Nonacosane10942
Triacontane10941
Methyl laurate11019
Methyl stearate11022
Methyl oleate5362950
Methyl linoleate5362951
Methyl linolenate5362952
Methyl palmitate11007
Methyl myristate11018
Methyl caprate11017
Methyl caprylate11016
Methyl caproate11015
Methyl butyrate10948
Methyl acetate6585
Methyl formate886
Methyl propionate7907
Methyl isobutyrate12300
Methyl pivalate11361
Methyl hexanoate12041
Methyl heptanoate12042
Methyl octanoate12043
Methyl nonanoate12044
Methyl decanoate12045
Methyl undecanoate12046
Methyl dodecanoate12047
Methyl tridecanoate12048
Methyl tetradecanoate12049
Methyl pentadecanoate12050
Methyl hexadecanoate12051
Methyl heptadecanoate12052
Methyl octadecanoate12053
Methyl nonadecanoate12054
Methyl eicosanoate12055
Methyl heneicosanoate10951
Methyl docosanoate10950
Methyl tricosanoate10949
Methyl tetracosanoate10947
Methyl pentacosanoate10946
Methyl hexacosanoate10945
Methyl heptacosanoate10944
Methyl octacosanoate10943
Methyl nonacosanoate10942
Triacontane10941
Methyl acrylate6484
Methyl cinnamate7335
Methyl salicylate4130
Methyl levulinate12010
Ethyl ferulate637770
Itaconic acid442076
Methyl itaconate6433225
4-methylpentyl isovalerate108573
2-methylbutyl isovalerate62445
Butyl isovalerate7850
Isoamyl isovalerate62445
Menthyl isovalerate27438
Ethyl isovalerate7846
Isovaleric acid10965
Methanol887
Isoamyl alcohol929
L-menthol14424
Ethanol702
Butanol263
4-methylpentanol11010
2-methylbutanol10997
Isobutylene6357
Carbon monoxide281
Glycerin753
Sulfuric acid1118
p-Toluenesulfonic acid6096
Palladium chloride24291
Triphenylphosphine8515
Palladium(II) acetylacetonate23669057
Water962
Hydrogen chloride313
Sodium hydrogen sulfate166832
Sodium chloride5234
Diazomethane2997
Hydrazine hydrate3085391
Chloroform6212
Sodium methoxide8796
Methyl acetate6585
Toluene1140
Diethyl ether8008
Potassium hydroxide14790
Ammonium chloride25517
Cyclohexane8020
Calcium oxide14778
Itaconic acid442076
Methyl itaconate6433225
Fatty acid methyl estersNot found
TriglyceridesNot found
Palm oilNot found
Sunflower oilNot found
Lauric acid3893
2-ethylhexanol16610
Isooctane7912
Heptane8041
Octane8003
Nonane8926
Decane8918
Undecane11005
Dodecane8917
Tridecane8908
Tetradecane8916
Pentadecane8909
Hexadecane8907
Heptadecane8915
Octadecane8906
Nonadecane8914
Eicosane8905
Heneicosane10951
Docosane10950
Tricosane10949
Tetracosane10947
Pentacosane10946
Hexacosane10945
Heptacosane10944
Octacosane10943
Nonacosane10942
Triacontane10941
Methyl laurate11019
Methyl stearate11022
Methyl oleate5362950
Methyl linoleate5362951
Methyl linolenate5362952
Methyl palmitate11007
Methyl myristate11018
Methyl caprate11017
Methyl caprylate11016
Methyl caproate11015
Methyl butyrate10948
Methyl acetate6585
Methyl formate886
Methyl propionate7907
Methyl isobutyrate12300
Methyl pivalate11361
Methyl hexanoate12041
Methyl heptanoate12042
Methyl octanoate12043
Methyl nonanoate12044
Methyl decanoate12045
Methyl undecanoate12046
Methyl dodecanoate12047
Methyl tridecanoate12048
Methyl tetradecanoate12049
Methyl pentadecanoate12050
Methyl hexadecanoate12051
Methyl heptadecanoate12052
Methyl octadecanoate12053
Methyl nonadecanoate12054
Methyl eicosanoate12055
Methyl heneicosanoate10951
Methyl docosanoate10950
Methyl tricosanoate10949
Methyl tetracosanoate10947
Methyl pentacosanoate10946
Hexacosane10945
Heptacosane10944
Octacosane10943
Nonacosane10942
Triacontane10941
Methyl acrylate6484
Methyl cinnamate7335
Methyl salicylate4130
Methyl levulinate12010
Ethyl ferulate637770
Itaconic acid442076
Methyl itaconate6433225
4-methylpentyl isovalerate108573
2-methylbutyl isovalerate62445
Butyl isovalerate7850
Isoamyl isovalerate62445
Menthyl isovalerate27438
Ethyl isovalerate7846
Isovaleric acid10965
Methanol887
Isoamyl alcohol929
L-menthol14424
Ethanol702
Butanol263
4-methylpentanol11010
2-methylbutanol10997
Isobutylene6357
Carbon monoxide281
Glycerin753
Sulfuric acid1118
p-Toluenesulfonic acid6096
Palladium chloride24291
Triphenylphosphine8515
Palladium(II) acetylacetonate23669057
Water962
Hydrogen chloride313
Sodium hydrogen sulfate166832
Sodium chloride5234
Diazomethane2997
Hydrazine hydrate3085391
Chloroform6212
Sodium methoxide8796
Methyl acetate6585
Toluene1140
Diethyl ether8008
Potassium hydroxide14790
Ammonium chloride25517
Cyclohexane8020
Calcium oxide14778
Itaconic acid442076
Methyl itaconate6433225

This compound (C₆H₁₂O₂) is an ester derived from isovaleric acid and methanol. ontosight.aichemicalbook.com This compound is of interest in chemical research, particularly concerning its fragmentation pathways and synthetic methodologies.

Theoretical Analysis of McLafferty Rearrangement in this compound

The McLafferty rearrangement (McLR) is a significant fragmentation reaction in mass spectrometry involving carbonyl compounds with a γ-hydrogen. It proceeds through a six-membered ring transition state, leading to the expulsion of a neutral olefin and the formation of a charged enol or keto ion. Theoretical investigations, often employing quantum chemical calculations (QCCs), are instrumental in elucidating the intricate mechanisms and energy profiles of such rearrangements.

While specific theoretical studies focusing solely on the McLafferty rearrangement of this compound were not the primary focus of the search results, related theoretical and experimental work on analogous methyl esters, such as methyl valerate, provides a strong foundation for understanding the theoretical approaches applicable to this compound. rsc.orgrsc.orgrsc.org These studies utilize advanced computational techniques, including global reaction route mapping (GRRM) and density functional theory (DFT) calculations, to explore potential energy surfaces, identify transition states, and analyze reaction pathways. rsc.orgrsc.orgresearchmap.jp

Research on methyl valerate, for instance, has investigated both stepwise and concerted mechanisms for the McLR, examining the timescales of these processes through a combination of mass spectrometry and QCCs. rsc.orgrsc.org These theoretical analyses contribute to a deeper understanding of the dynamics of intramolecular hydrogen transfer and subsequent bond cleavages characteristic of the McLafferty rearrangement in methyl esters. rsc.orgrsc.org

Advanced Synthetic Methodologies and Process Optimization for this compound

The synthesis of this compound typically involves the esterification of isovaleric acid with methanol. ontosight.aichemicalbook.com Advancements in synthetic methodologies aim to enhance reaction efficiency, improve yields, and develop more sustainable production processes.

Novel Esterification Techniques for this compound Synthesis

Novel techniques in esterification focus on the development of efficient catalytic systems, the implementation of green chemistry principles, and the optimization of reaction parameters.

Catalytic Systems in MI Synthesis

Acid catalysts are widely used for the esterification of carboxylic acids. aocs.org While traditional mineral acids like sulfuric acid can catalyze the synthesis of this compound, research explores alternative catalytic systems to improve performance and reduce environmental impact. chemicalbook.com

Studies on the synthesis of other isovaleric acid esters highlight the use of various catalysts, including Brønsted acidic ionic liquids and sulfonated organic heteropolyacid salts, which demonstrate good catalytic activity and reusability in esterification reactions. asianpubs.orgresearchgate.netscielo.brscielo.br Furthermore, palladium-based catalytic systems have been investigated for the synthesis of isovaleric acid esters via the hydroalkoxycarbonylation of isobutylene. researchgate.netgoogle.comwalshmedicalmedia.comgoogle.com These diverse catalytic approaches offer potential avenues for the efficient synthesis of this compound.

Green Chemistry Approaches for MI Production

Adopting green chemistry principles in this compound production involves minimizing or eliminating hazardous substances and processes. This includes exploring biocatalysis, using environmentally friendly solvents, and employing energy-efficient methods.

Enzymatic esterification using lipases represents a green alternative to conventional chemical synthesis, offering advantages such as high specificity and mild reaction conditions. researchgate.net While examples in the search results focused on ethyl and isoamyl isovalerate synthesis catalyzed by lipases, the principles are applicable to this compound production. researchgate.net Microwave irradiation is another technique that can enhance reaction rates and potentially reduce energy consumption, aligning with green chemistry objectives. asianpubs.orgresearchgate.net The use of recyclable heterogeneous catalysts also contributes to a more sustainable process by facilitating catalyst recovery and reuse. researchgate.netscielo.brscielo.br

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and efficiency of this compound synthesis. Key parameters include the molar ratio of isovaleric acid to methanol, catalyst concentration, reaction temperature, and reaction time.

Research on the esterification of isovaleric acid with different alcohols provides valuable insights into optimization strategies. For instance, in the synthesis of isoamyl isovalerate, response surface methodology has been employed to identify optimal conditions for parameters like alcohol/acid molar ratio, catalyst amount, reaction time, and the use of a water-carrying agent to facilitate the removal of the water byproduct. researchgate.netscielo.brscielo.br Continuous removal of water is a common technique to drive the equilibrium-limited esterification reaction towards higher product conversion. scielo.br

While specific optimized conditions for this compound synthesis would depend on the chosen catalytic system and methodology, the general principles derived from related esterification studies can guide the optimization process.

An example of optimized conditions for the synthesis of isoamyl isovalerate, which can serve as a reference for optimizing this compound synthesis, is presented below:

ParameterOptimal Value (Example: Isoamyl Isovalerate Synthesis) researchgate.netscielo.brscielo.br
Alcohol/Acid Molar Ratio1.1:1
Catalyst Amount6.4% of acid (wt%)
Reaction Time2 hours
Water RemovalEmployed (e.g., using cyclohexane as a water-carrying agent) scielo.br

Detailed optimization studies for this compound would involve systematically investigating these and other relevant parameters to achieve maximum yield and purity.

Reactive Distillation Processes in Methyl Ester Production

Reactive distillation (RD) is an intensified process that integrates chemical reaction and separation within a single unit operation. This approach is particularly beneficial for equilibrium-limited reactions like esterification, as the continuous removal of products shifts the reaction equilibrium towards completion, leading to higher conversions and potentially improved energy efficiency. bibliotekanauki.pldergipark.org.tr

Reactive distillation has been successfully applied to the production of various methyl esters, notably in the context of fatty acid methyl esters (FAME) for biodiesel synthesis. bibliotekanauki.pldergipark.org.trresearchgate.netpinetwork.org Although direct examples of reactive distillation specifically for this compound production were not extensively found, the principles and operational advantages demonstrated in the production of other methyl esters are directly applicable.

Design and Control of Reactive Distillation Columns for Analogous Esters

Reactive distillation (RD) is a process intensification technology that combines chemical reaction and separation within a single unit, offering potential advantages in overcoming equilibrium limitations and improving energy efficiency. While specific studies on this compound reactive distillation design and control were not prominently found, research on analogous esterification reactions, such as the production of methyl valerate (methyl pentanoate), provides valuable insights into the principles and challenges involved. researchgate.netacs.orgscilit.comntnu.nofigshare.comresearchgate.net

The design of RDCs for esterification reactions involves considering factors such as reaction kinetics, separation efficiency, and the relative volatilities of reactants and products. ntnu.noosti.gov Control strategies are crucial for maintaining high product purity and managing disturbances in feed composition and flow rate. researchgate.netntnu.nofigshare.com Studies on methyl valerate production have explored control structures capable of rejecting such disturbances effectively. ntnu.nofigshare.com

Energy Integration and Cost Analysis in Industrial Synthesis

Energy integration and cost analysis are critical aspects of designing economically viable industrial processes for ester synthesis. While detailed studies specifically on the energy and cost analysis of industrial this compound synthesis were not extensively found, research on the synthesis of analogous esters, particularly using intensified processes like reactive distillation, offers relevant insights.

The efficiency of energy utilization in esterification processes is influenced by factors such as reaction conditions, catalyst choice, and the separation train design. Optimizing these parameters is essential for minimizing energy consumption and production costs.

Alternative Biosynthetic Approaches for this compound and Related Esters

Biocatalytic and microbial fermentation routes offer alternative, potentially more sustainable, methods for producing this compound and other volatile organic compounds (VOCs), including esters.

Enzymatic Synthesis and Biocatalysis for MI

Enzymatic synthesis, particularly using lipases, has emerged as a promising biocatalytic approach for ester production under mild conditions. researchgate.netresearchgate.netredalyc.orgnih.govmdpi.com Lipases can catalyze the esterification of fatty acids and alcohols, offering advantages such as selectivity, specificity, and the potential for reusability of immobilized enzymes. researchgate.netresearchgate.netredalyc.orgnih.govmdpi.com

Studies have investigated the enzymatic synthesis of various isovalerate esters, such as isoamyl isovalerate and ethyl isovalerate, using immobilized lipases from sources like Rhizomucor miehei and Candida rugosa. researchgate.netresearchgate.netredalyc.orgnih.gov These studies explore the effects of various parameters, including substrate concentration, enzyme concentration, substrate molar ratio, temperature, and reaction time, on ester yield. researchgate.netresearchgate.netredalyc.org For example, the optimization of ethyl isovalerate synthesis using Rhizomucor miehei lipase (B570770) involved determining optimal enzyme-to-substrate ratio, substrate concentration, incubation time, and temperature to achieve high ester yields. researchgate.net

Biocatalytic routes can potentially lead to "natural" labeled products, which can command higher market values. mdpi.com However, challenges remain, such as the high cost of biocatalysts and the potential for inhibition by short-chain acids and alcohols, which may necessitate the use of organic solvents. mdpi.com

Microbial Fermentation Pathways for Volatile Organic Compounds (VOCs)

Microbial fermentation is another biological route for the production of VOCs, including esters like this compound. Various microorganisms, including bacteria and yeasts, are capable of producing a range of volatile compounds through their metabolic pathways. nih.govnih.govmedcraveonline.combiocrates.comgoogle.commdpi.comoup.com

This compound has been identified as a volatile compound produced by certain microorganisms. For instance, Bacillus atrophaeus GBSC56 has been shown to emit this compound, which exhibited biological activity against nematodes. nih.govmdpi.com Isovaleric acid, a precursor to this compound, is produced by gut bacteria through the fermentation of amino acids, particularly leucine (B10760876). biocrates.com It can also be found in fermented foods and beverages. biocrates.commdpi.com

Microbial fermentation pathways can produce a diverse array of esters, contributing to the characteristic aromas of fermented products like fruit vinegar. nih.govmedcraveonline.commdpi.com While some VOCs are byproducts of fermentation, others may serve specific ecological roles for the microorganisms. oup.com Research in this area explores different microbial strains, substrates, and fermentation conditions to optimize the production of desired volatile compounds. nih.govmedcraveonline.comgoogle.commdpi.com

Analytical Methodologies for this compound Research

Accurate analysis and quantification of this compound are essential for research and quality control purposes across its various applications. Chromatographic techniques are widely used for this purpose due to their ability to separate and detect volatile and semi-volatile compounds.

Chromatographic Techniques for Analysis and Quantification of MI

Gas Chromatography (GC) is a primary technique for the analysis and quantification of volatile organic compounds like this compound. researchgate.netnist.govasm.orgacs.orgresearchgate.netscielo.brmdpi.com GC separates compounds based on their volatility and interaction with a stationary phase within a chromatographic column. Various detectors, such as Flame Ionization Detection (FID) or Mass Spectrometry (MS), are coupled with GC to detect and identify the separated components. researchgate.netnist.govasm.orgresearchgate.netscielo.brmdpi.com

GC has been applied to analyze isovalerate esters in various matrices, including essential oils and fermentation media. nist.govasm.orgacs.org For example, GC has been used to analyze the volatile compounds produced by ripening bananas, identifying isovalerate esters among other volatile components. acs.org Quantitative GC methods involve the use of calibration curves prepared with known concentrations of the analyte. asm.org

High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique, although it is typically more suited for less volatile or thermally labile compounds compared to GC. researchgate.netscielo.brmdpi.comcibd.org.ukmdpi.com However, HPLC can be used for the analysis of ester derivatives or precursors. researchgate.netscielo.brmdpi.com For instance, HPLC has been used to quantify the monomer compositions of polyhydroxyalkanoates, including those derived from valeric acid, after alkaline hydrolysis. mdpi.com HPLC with various detectors, including UV-Visible spectroscopy and fluorescence detection, is widely used in pharmaceutical analysis for the quantification of various compounds. researchgate.netscielo.brmdpi.comcibd.org.uk While direct HPLC analysis of this compound might be less common than GC, techniques involving derivatization or analysis of related compounds demonstrate the versatility of HPLC in ester-related research. cibd.org.ukmdpi.com

The choice of chromatographic method and specific conditions (column type, mobile phase, detector) depends on the matrix being analyzed and the required sensitivity and specificity. Method validation, including assessment of linearity, accuracy, precision, limit of detection, and limit of quantification, is crucial for ensuring the reliability of chromatographic results. researchgate.netresearchgate.netscielo.brcibd.org.uk

Here is a table summarizing some data points related to chromatographic analysis:

TechniqueApplication AreaKey Findings/MetricsSource
GCAnalysis of banana volatilesIdentified isovalerate ester among 17 volatile compounds. acs.org
GCAnalysis of fermentation mediaUsed for quantifying short-chain monocarboxylic acids as butyl esters. asm.org
HPLC-UVAnalysis of fatty acid methyl estersSatisfactory repeatability (<3% RSD), linearity (r² > 0.99), and sensitivity. researchgate.netscielo.br
HPLC-PCD-FLDQuantification of isovaleraldehydeExcellent linearity (R²=0.9997), LOD 87 µg/L, good correlation with GC-MS. cibd.org.uk

Here is an interactive table for some physical properties of this compound:

This compound, a branched-chain fatty acid ester, is a chemical compound with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol . It is also known by its IUPAC name, methyl 3-methylbutanoate. This compound appears as a colorless liquid and is less dense than water, insoluble in water, but soluble in alcohol and most fixed oils. It has a boiling point between 114.00 and 115.00 °C at 760.00 mm Hg. It has been identified as a natural product in various plants, including Origanum minutiflorum, Thymus longicaulis, and Thymus zygioides.

Infrared (IR) and Raman Spectroscopy Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of a compound based on its vibrational modes. IR spectroscopy typically measures the absorption of infrared radiation, while Raman spectroscopy measures the scattering of light. Both techniques produce unique spectra that can be used for identification and structural analysis. PubChem and SpectraBase indicate the availability of various IR spectra for this compound, including FTIR (Fourier-Transform Infrared) and ATR-IR (Attenuated Total Reflectance Infrared) spectra, as well as Near IR and Vapor Phase IR spectra.nih.govspectrabase.comRaman spectra for this compound are also available.nih.govspectrabase.comThese spectra show characteristic absorption or scattering bands corresponding to the stretching and bending vibrations of the C=O (ester carbonyl), C-O (ester), C-H (alkane), and other functional groups present in this compound. Analysis of these spectral features helps in confirming the presence of specific functional groups and provides insights into the molecular vibrations of the compound.

Advanced hyphenated techniques for MI Analysis

The analysis of this compound, particularly in complex matrices such as food products or environmental samples, often necessitates the use of advanced analytical techniques. Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of detectors, are particularly valuable for the comprehensive analysis of volatile organic compounds like MI. Gas chromatography (GC) is a fundamental separation technique for volatile compounds, and its coupling with various detectors allows for detailed qualitative and quantitative analysis.

GC-Olfactometry (GC-O) for Aroma Compound Analysis

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that couples the separation capabilities of gas chromatography with the sensory perception of a human assessor (or a panel of assessors) acting as a detector. This method is particularly useful for identifying odor-active compounds within complex mixtures, even if they are present at low concentrations. In GC-O, the effluent from the GC column is split, with a portion directed to a conventional detector (such as a Flame Ionization Detector or Mass Spectrometer) and another portion directed to a sniffing port where a trained assessor evaluates the aroma.

Coupled GC-MS/MS for Trace Analysis

Coupled Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) is a powerful analytical technique offering enhanced sensitivity and selectivity for the trace analysis of volatile and semi-volatile compounds, including this compound. This technique involves separating components of a mixture by GC, followed by detection and fragmentation in a tandem mass spectrometer. The MS/MS component allows for the selection of a parent ion characteristic of the analyte and its subsequent fragmentation into specific daughter ions. Monitoring these specific transitions (parent ion -> daughter ion) provides a high degree of confidence in the identification and enables the detection and quantification of target compounds even in complex matrices with potential interferences.

GC-MS/MS is particularly valuable for trace analysis due to its ability to minimize matrix effects and improve the signal-to-noise ratio compared to single quadrupole GC-MS. This makes it suitable for detecting and quantifying compounds present at very low concentrations. While the search results did not provide specific data tables detailing the trace analysis of this compound using GC-MS/MS, the technique is generally applicable for the sensitive and selective determination of esters like MI in various sample types, including environmental samples and food products. The high resolution and mass accuracy offered by advanced mass analyzers, such as Orbitrap in GC-Orbitrap-MS, further enhance the capabilities for trace analysis and accurate identification of volatile compounds.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound11160
Methyl 3-methylbutanoate11160

Interactive Data Tables

However, we can present some of the reported physical properties of this compound in a table format:

PropertyValueSource
Boiling Point114-115 °C ,
Density0.881 g/mL at 25 °C ,
Molecular Weight116.16 g/mol ,
Molecular FormulaC₆H₁₂O₂ ,
CAS Number556-24-1 ,
Odor DescriptionStrong, pungent, apple-like, fruity ,

Biological and Biomedical Research on Methyl Isovalerate

Biochemical Pathways and Metabolism of Methyl Isovalerate

The biochemical significance of this compound is closely linked to its parent compound, isovaleric acid, and their roles in fundamental metabolic processes.

Occurrence in Natural Biochemical Pathways

Isovaleric acid, the precursor to this compound, occurs naturally and is found in various foods, including cheese, soy milk, and apple juice. It is classified as a short-chain fatty acid. Isovaleryl-coenzyme A is an intermediate in the metabolism of branched-chain amino acids in mammals, including humans. Isovaleric acid is also a significant contributor to intense foot odor, resulting from the metabolism of leucine (B10760876) by skin bacteria. Additionally, isovaleric acid is a minor component found in the perennial flowering plant valerian (Valeriana officinalis).

Enzymatic Synthesis and Degradation of Isovaleric Acid Derivatives

The synthesis and degradation of isovaleric acid derivatives are often intertwined with the metabolism of branched-chain amino acids.

Isovaleric acid derivatives play a role in the biosynthesis of branched-chain amino acids (BCAAs), specifically leucine, valine, and isoleucine. (R)-2,3-Dihydroxy-isovalerate, also known as α,β-dihydroxyisovalerate, is a crucial intermediate in the biosynthesis of these amino acids. This compound is involved in the superpathway of leucine, valine, and isoleucine biosynthesis. It is synthesized from 3-hydroxy-3-methyl-2-oxobutanoic acid through the action of the enzyme ketol-acid reductoisomerase and is subsequently converted to 2-oxoisovalerate by dihydroxy-acid dehydratase.

The catabolism of BCAAs also involves the formation of isovaleryl-CoA, which is derived from leucine. The initial steps of BCAA catabolism involve transamination catalyzed by branched-chain aminotransferase (BCAT), followed by oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex (BCKDH). These steps yield branched-chain α-keto acids, including 2-keto-isocaproate (from leucine), which is then converted to isovaleryl-CoA by BCKDH.

(R)-2,3-Dihydroxy-isovalerate is also involved in the biosynthesis pathways of pantothenate (vitamin B5) and coenzyme A (CoA). This highlights a metabolic link between BCAA biosynthesis and the production of these essential cofactors. Pantothenate is a precursor for Coenzyme A biosynthesis.

Microorganisms play a significant role in the metabolism of isovalerate and its esters. Isovaleric acid is produced by gut bacteria through the fermentation of amino acids, such as leucine. This occurs in the colon of humans and other mammals. Isoacids, including isovaleric acid, are microbial metabolites of amino acids like valine, leucine, isoleucine, and proline.

Studies on microbial metabolism have shown that the addition of isovalerate to the diet of ruminants can influence ruminal microbial populations and enzyme activities. For instance, isovalerate supplementation has been linked to increased populations of certain fiber-degrading bacteria and enhanced activities of enzymes like carboxymethyl-cellulase and xylanase. Microbial α-amylase activity has also been observed to increase with isovalerate supplementation in some studies.

In the context of fermentation, yeasts can produce esters, including ethyl isovalerate, which contribute to the flavor profile of fermented products like fruit vinegar. The formation of esters often involves microbial enzymatic catalysis. Certain short-chain fatty acids can be hydrolyzed by yeast to produce esters.

Role in Branched-Chain Amino Acid Biosynthesis (e.g., Leucine, Valine, Isoleucine)

Metabolic Fate and Biotransformation Studies of this compound

The metabolic fate and biotransformation of this compound are closely related to the metabolism of isovaleric acid. In mammals, isovaleryl-coenzyme A is an intermediate in the metabolism of branched-chain amino acids. Isovaleric acid can be absorbed in the colon and enter the bloodstream, where it may support the regulation of fatty acid, glucose, and cholesterol metabolism.

While specific detailed biotransformation studies solely focused on this compound in isolation are less extensively documented in the provided search results, its close relationship to isovaleric acid suggests that its metabolic fate would likely involve hydrolysis to isovaleric acid, followed by the established pathways for isovaleric acid metabolism, particularly its conversion to isovaleryl-CoA and subsequent catabolism. The branched fatty acid primer molecule isovaleryl-CoA is an intermediate in the degradation pathway of leucine.

This compound in Biological Systems and Interactions

This compound plays a role in the complex interactions between organisms, acting as a signaling molecule or influencing biological processes in both plants and microbes.

Role in Plant Physiology and Defense Mechanisms

This compound has been studied for its effects on plant growth and its contribution to plant defense strategies, including induced systemic resistance and direct interactions with pathogens and pests.

Studies have indicated that this compound can influence plant growth. For instance, it has been observed to have a growth-promoting effect on tomato plants . In one study, exposure of tomato seedlings to this compound at concentrations up to 150 µg/mL enhanced growth parameters such as fresh weight, dry weight, shoot length, and root length . However, a slight negative impact on plant growth was noted at a higher concentration of 400 µg/mL . This suggests a dose-dependent effect of this compound on plant growth.

This compound has been implicated in the induction of systemic resistance in plants. It is one of the volatile organic compounds produced by Bacillus atrophaeus GBSC56 that has shown the ability to stimulate induced systemic resistance (ISR) in tomato plants against the root-knot nematode Meloidogyne incognita . ISR is a plant defense mechanism that provides broad-spectrum protection against various pathogens . The stimulation of ISR by this compound in infested plants, even without direct physical contact, highlights its potential role as a signaling molecule in plant defense . This process involves the upregulation of defense-related genes, such as PR1, PR5, and SlLOX1, which contribute to the plant's ability to defend against pathogens .

This compound has demonstrated direct activity against plant pathogens and pests. It is one of the volatile compounds produced by Bacillus atrophaeus GBSC56 that exhibits strong nematicidal activity against Meloidogyne incognita . In vitro experiments have shown that this compound can cause high mortality rates in this nematode . This nematicidal activity is thought to be partly due to the induction of severe oxidative stress in the nematodes . Furthermore, exposure to this compound can enhance the activity of antioxidant enzymes in infested plant roots, potentially mitigating the adverse effects of oxidative stress caused by the infection . Beyond nematodes, this compound has also been identified as a volatile compound with repellent effects against certain insects, such as Aphis gossypii .

Here is a summary of some research findings on this compound's effects on plants and pests:

OrganismEffect of this compoundReference
Tomato (Solanum lycopersicum)Promotes growth (at certain concentrations), Stimulates Induced Systemic Resistance (ISR)
Meloidogyne incognita (Root-knot nematode)Exhibits strong nematicidal activity, induces oxidative stress, increases antioxidant enzyme activity in infested roots
Aphis gossypii (Cotton aphid)Repellent effect
Induced Systemic Resistance (ISR) in Plants

Microbial Interactions and Signaling

This compound is involved in interactions between microorganisms, particularly as a volatile organic compound.

Inter- and Intra-species Communication

This compound is among the volatile organic compounds (VOCs) produced by microorganisms that play crucial roles in ecological interactions, including communication between and within species. These compounds can act as signaling molecules in microbial interactions, as well as in interactions with plants and other organisms. VOCs produced by bacteria are considered important infochemicals for inter- and intra-organismic communication and cell-to-cell communication signals. Studies exploring the interspecific interactions between bacterial species have identified this compound as a volatile compound present in cocultures, suggesting its potential involvement in these interactions.

Antimicrobial and Antifungal Properties

Research has explored the potential antimicrobial and antifungal properties of this compound. This compound has been identified as a volatile organic compound with strong nematicidal activity against plant-pathogenic nematodes like Meloidogyne incognita. In studies screening pure volatile compounds for nematicidal activity, this compound demonstrated an 83% mortality rate against M. incognita at specific concentrations.

Some studies on essential oils containing isopentyl isovalerate, a related compound, have shown antibacterial activity against strains such as Enterococcus faecalis and Staphylococcus aureus. While this indicates potential for related structures, direct research specifically on the antibacterial activity of this compound against a broad spectrum of bacteria is also a subject of investigation.

This compound has also been investigated for its antifungal properties. It has been identified as one of the abundant compounds in the volatile profiles of certain Alcaligenes faecalis strains, which exhibit antifungal activity against fungi like Aspergillus flavus. The effective concentration for this compound against Aspergillus flavus was found to be 200 µl/l in one study. Research on microbial volatile organic compounds (mVOCs) has highlighted their role in inhibiting fungal growth, and this compound is among the mVOCs studied in this context.

Mammalian Olfactory and Chemosensory Research

This compound is utilized in mammalian olfactory and chemosensory research due to its volatile nature and characteristic fruity, apple-like, or sweet odor. It serves as a stimulus in studies investigating how the mammalian olfactory system detects, processes, and perceives odors.

Odorant Receptor (OR) Activation and Specificity Studies

Studies using techniques like 2-deoxyglucose (2-DG) mapping have shown that this compound can activate specific patterns of glomeruli in the olfactory bulb, the primary olfactory processing center in the mammalian brain. The activation of a cluster of neighboring glomeruli by flexible, straight-chained aliphatic odorants like methyl valerate (B167501) (a positional isomer of this compound) at high concentrations may be related to their ability to assume multiple conformations that can interact with multiple, related odorant receptors. This suggests that this compound, with a similar structure, may also exhibit broad activation patterns across a set of glomeruli, reflecting the activation of a range of olfactory receptors with some specificity for this class of compounds.

Mechanisms of Flavor Perception and Referral

This compound contributes to flavor perception, particularly when consumed orally, as it can reach the olfactory epithelium via the retronasal pathway. Flavor perception is a complex multisensory experience involving the integration of olfactory, gustatory, and other sensory inputs. Research using methyl valerate as a representative odorant delivered intraorally has demonstrated that neurons in the gustatory cortex respond to these stimuli, indicating the involvement of taste processing regions in the perception of orally consumed odors. Furthermore, studies suggest that taste-odor associations, where an odor is paired with a taste, can alter the neural representation of the odor, highlighting the interaction between taste and olfactory pathways in flavor perception.

Orthonasal vs. Retronasal Olfactory Processing

The route by which an odorant reaches the olfactory epithelium influences its perception and neural processing. Orthonasal olfaction occurs during inhalation through the nostrils, while retronasal olfaction occurs when volatiles from the mouth reach the nasal cavity during exhalation or eating. this compound, when presented via these different routes, can elicit distinct responses. Studies using methyl valerate in rats have shown that while both orthonasal and retronasal stimulation activate similar ensembles of glomeruli in the olfactory bulb, retronasal stimulation may evoke weaker responses and have a longer response delay compared to orthonasal stimulation, and may require higher concentrations to achieve similar response amplitudes. Research indicates that retronasal odors, unlike orthonasal odors, engage brain regions associated with taste processing, such as the insular gustatory cortex.

Neural Bases of Olfactory and Flavor Perception

The neural processing of this compound, as with other odorants, begins in the olfactory bulb, where olfactory sensory neuron axons converge in glomeruli. The pattern of activated glomeruli represents the initial neural code for an odorant. Studies using methyl valerate have shown that the spatial patterns of glomerular activation in the olfactory bulb can be influenced by odorant concentration. Beyond the olfactory bulb, olfactory information is transmitted to various brain regions, including the piriform cortex and the mediodorsal thalamus, which are involved in higher-level olfactory processing, odor discrimination, and the hedonic aspects of flavor perception. Research using methyl valerate as a stimulus in behaving rats has investigated how neurons in these areas respond to intraorally delivered odorants and odor-taste mixtures, providing insights into the neural circuits underlying flavor perception.

Ectopic Odorant Receptors and their Biological Functions

Odorant receptors (ORs), traditionally recognized for their role in the sense of smell within the olfactory epithelium, have been increasingly identified in various non-olfactory tissues and cells, where they are referred to as ectopic ORs. This widespread expression suggests that ORs are involved in a range of biological functions extending beyond olfaction. Studies have demonstrated the presence of ORs in tumor cells and tissues, including those of prostate cancer and melanoma.

Ectopic ORs have been shown to regulate diverse cellular processes in these non-olfactory locations, such as cell proliferation, apoptosis, migration, invasion, differentiation, and senescence. Some ectopic ORs are activated by various compounds, including flavor compounds. For instance, specific ectopic ORs like OR51E1 and OR51E2 have been investigated in prostate cancer cell lines. Overexpression of OR51E1 or OR51E2 in prostate cancer cells has been found to suppress cell proliferation and promote cell death.

The signaling pathways utilized by ectopic ORs can involve G protein coupling, leading to an increase in intracellular cAMP levels. While some studies indicate that ORs can activate Gs proteins and increase cAMP, it is not fully established if they can signal solely through Gs or also activate other G proteins and signaling pathways, similar to many non-olfactory GPCRs. Research on other OR agonists, such as beta-ionone (B89335) (an agonist for OR51E2), has shown influence on both cAMP and Ca²⁺ levels in certain cell types like human retinal pigment epithelium and melanoma cells. Additionally, OR signal transduction can involve a calcium-dependent Cl⁻ channel mechanism.

Pharmacological and Therapeutic Potential of this compound Analogs

Analogs of this compound, particularly menthyl isovalerate, have demonstrated pharmacological properties, notably in the context of central nervous system activity.

Investigation of Bioactivity and Structure-Activity Relationships

Investigations into the bioactivity of isovaleric acid derivatives, which include this compound and menthyl isovalerate, suggest they possess slight inhibitory effects on the central nervous system (CNS). This CNS activity may involve influencing the levels of central neurotransmitters, potentially by strengthening inhibition (or reducing irritability) of inhibitory neurotransmitters like GABA or glycine, and/or decreasing excitatory neurotransmitters such as glutamate.

Research on the components of Valeriana officinalis, a plant known for its anxiolytic effects, has identified isovaleric acid as a compound potentially contributing to these effects. Studies on valerenic acid, another component of Valeriana officinalis, have explored its structure-activity relationships (SAR) in relation to GABA receptors. While direct detailed SAR studies specifically focused on a broad range of this compound analogs are not extensively documented in the provided information, the bioactivity observed with related isovaleric acid derivatives highlights the potential for exploring SAR within this class of compounds to understand and optimize their pharmacological effects, particularly on the CNS.

Development of Novel Pharmaceutical Agents

The pharmacological activities observed with isovaleric acid derivatives, such as the anxiolytic effects of menthyl isovalerate, suggest potential for the development of novel pharmaceutical agents based on the this compound structure. Isovaleric acid derivatives have been mentioned in the context of pharmaceutical preparations aimed at mildly suppressing CNS function. The ester moiety present in this compound is a common feature in prodrug design strategies aimed at improving the physicochemical properties and pharmacological profiles of drug candidates. While specific novel pharmaceutical agents directly derived from this compound beyond existing uses like menthyl isovalerate are not detailed, the established bioactivity of related compounds provides a basis for further exploration in drug discovery efforts.

Mechanisms of Anxiolytic and Anti-Inflammatory Effects (e.g., Menthyl Isovalerate)

Menthyl isovalerate, a menthyl ester of isovaleric acid, is utilized for its anxiolytic properties. The anxiolytic effects associated with isovaleric acid derivatives, including menthyl isovalerate, are proposed to involve the modulation of neurotransmitter systems.

A leading mechanism suggested for the anxiolytic action of compounds found in Valeriana officinalis, such as isovaleric acid, is the modulation of gamma-aminobutyric acid (GABA) receptors. Studies indicate that these compounds can interact with GABA receptors, potentially increasing inhibitory GABA concentrations or enhancing GABAergic transmission. Additionally, interactions with glutamergic receptors and 5-HT (serotonin) receptors have been proposed to contribute to the anxiolytic effects of valerian components, including isovaleric acid.

While the anxiolytic mechanisms related to neurotransmitter modulation are discussed, specific details regarding the anti-inflammatory effects and their mechanisms directly attributed to this compound or menthyl isovalerate are not prominently featured in the provided search results, which focus more on the anti-inflammatory mechanisms of other compound classes like flavonoids and isothiocyanates.

Modulation of Neurotransmitter Systems

As discussed in the context of anxiolytic effects, this compound analogs, particularly isovaleric acid derivatives like menthyl isovalerate, are believed to exert their pharmacological effects through the modulation of neurotransmitter systems. The primary proposed mechanism involves influencing the GABAergic system. This can include strengthening the inhibitory function mediated by GABA or glycine, or reducing the activity of excitatory neurotransmitters such as glutamate. Research on Valeriana officinalis components, including isovaleric acid, supports the idea of GABA modulation as a key pathway for their CNS effects. Interactions with glutamergic and 5-HT receptors have also been suggested as contributing factors to the neuropharmacological profile of these compounds.

Environmental and Toxicological Considerations of Methyl Isovalerate

Environmental Fate and Degradation of Methyl Isovalerate

The environmental fate of this compound is influenced by its physical and chemical properties, as well as various degradation processes in different environmental compartments.

Atmospheric Lifetime and Degradation Products

Studies have investigated the atmospheric degradation of this compound, particularly its reactions with chlorine atoms and hydroxyl radicals under tropospherically relevant conditions. Rate coefficients for the reaction of this compound with chlorine atoms were measured using the relative rate technique in the temperature range of 268-363 K at 760 Torr of N2. The rate coefficient at 298 ± 2 K was determined to be (1.06 ± 0.23) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. Degradation mechanisms have been proposed based on the analysis of reaction products . Atmospheric lifetimes and degradation mechanisms for similar methyl esters have also been explored, providing context for the atmospheric behavior of this compound .

Mobility in Environmental Compartments (Soil, Water, Air)

This compound is described as insoluble in water . Its low water solubility suggests that it is not likely to be highly mobile in the environment . In soil, spillage is unlikely to penetrate deeply, and the product contains volatile organic compounds that will evaporate easily from surfaces . The product is insoluble and floats on water . Information regarding its mobility in soil specifically indicates no further relevant information is available in some safety data sheets . However, for isovaleric acid, the parent acid of this compound, an estimated Koc of 100 suggests high mobility in soil, although this is for the acid form which can exist in ionic form in water . The potential for volatilization from moist soil surfaces may occur for isovaleric acid based on its Henry's Law constant .

Photochemical Degradation Studies

Photochemical degradation studies involving this compound have been conducted. Research on Cl-initiated photo-oxidation of this compound under tropospherically relevant conditions has been performed to understand its atmospheric fate . These studies investigate the kinetics and mechanisms of its degradation in the presence of light and reactive species in the atmosphere . Photodegradation of other organic compounds in water, such as PAHs, is also a known process, influenced by factors like UV radiation and water chemistry .

Biodegradation in Various Ecosystems

Information on the biodegradation of this compound is limited in the provided sources. One safety data sheet indicates that persistence is unlikely based on available information and that it is insoluble in water . Another safety data sheet for methyl valerate (B167501), a related compound, states it is not readily biodegradable, showing 57% biodegradation in 28 days in an aerobic activated sludge test . While direct data for this compound's biodegradation in various ecosystems is scarce in the search results, the biodegradation of other related compounds and general principles of ester hydrolysis and subsequent degradation of the resulting alcohol and carboxylic acid would apply. Research on the biodegradation of nitroaromatic compounds highlights the capabilities of biological systems to degrade various organic contaminants . Understanding the synthesis and degradation pathways of this compound in organisms can provide insights into metabolic processes .

Ecotoxicological Impact Assessments

The ecotoxicological impact of this compound on aquatic and terrestrial organisms is an important aspect of its environmental assessment.

Effects on Aquatic and Terrestrial Organisms

Based on available data, the environmental impact of this compound has not been fully investigated . Some safety data sheets indicate no further relevant information on aquatic toxicity is available . However, a safety data sheet for methyl valerate classifies it as harmful to aquatic life with long lasting effects . For fragrance ingredients in general, an approach exists for prioritizing aquatic risk assessment based on predicted environmental concentration and predicted no-effect concentration, using QSAR models for aquatic toxicity . While specific toxicity data for this compound on a wide range of aquatic and terrestrial organisms is not extensively detailed in the provided results, studies on related compounds and general chemical hazard classifications can provide some indication. For example, phenethyl isovalerate is classified as toxic to aquatic life with long lasting effects . A screening-level assessment for methyl esters of fatty acids suggested minimal acute risks to aquatic organisms and terrestrial mammals, but toxicity data gaps exist for birds, aquatic and terrestrial plants, and estuarine/marine organisms . This compound has been observed to have a growth-promoting effect on tomato plants in greenhouse experiments, increasing parameters like shoot length, root length, fresh weight, and dry weight . It also stimulated antioxidant enzyme activity in tomato roots infested with Meloidogyne incognita .

Table of Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound11160
Isovaleric acid10430
Methyl valerate12206
Phenethyl isovalerate8792

Environmental Fate and Degradation Data

ProcessObservation/ResultSource
Water SolubilityInsoluble
Mobility in SoilSpillage unlikely to penetrate soil; contains volatile organic compounds . No further relevant information available .
Mobility in WaterInsoluble and floats on water.
Atmospheric Reaction with ClRate coefficient at 298 ± 2 K: (1.06 ± 0.23) × 10⁻⁰ cm³ molecule⁻¹ s⁻¹
Biodegradation (Methyl Valerate)Not readily biodegradable (57% in 28 days in aerobic activated sludge)

Ecotoxicity Data

Organism/CompartmentEffectSource
Aquatic lifeHarmful with long lasting effects (Methyl Valerate)
Aquatic organismsToxic with long lasting effects (Phenethyl isovalerate)
Tomato plantsGrowth promotion (increased shoot length, root length, fresh weight, dry weight)
Tomato roots (Meloidogyne incognita infested)Stimulated antioxidant enzyme activity

Potential for Bioaccumulation and Biomagnification

Information regarding the bioaccumulation and biomagnification potential of this compound is limited. Some safety data sheets indicate that this compound may have some potential to bioaccumulate. However, other sources state that no information is available on bioaccumulation or accumulation.

The substance is described as insoluble in water, which might suggest a potential for it to persist in certain environmental compartments. However, its volatility suggests it will evaporate easily from surfaces, which could impact its environmental mobility.

For structurally similar esters, experimental data suggests that the ester bond is susceptible to enzymatic hydrolysis. Studies on an analogue methyl ester showed efficient and almost complete elimination of radioactivity within 168 hours, with most excreted in feces and a smaller percentage in urine. In vitro studies with this analogue demonstrated that hydrolysis readily occurred in rat serum and liver homogenate. Based on the reversibility of effects observed in repeated dose studies and the potential for ester hydrolysis, a related substance is not expected to have a potential for bioaccumulation.

The calculated log Pow for this compound is reported as 1.8 or 1.82. A log Pow of 1.7 at 25 °C is also reported, suggesting bioaccumulation is not expected.

Toxicological Research and Safety Assessments

Toxicological properties of this compound have not been fully investigated according to some safety data sheets. However, some studies and assessments are available, particularly in the context of its use as a flavoring agent.

Human Exposure Assessment and Safety Evaluation

This compound is used as a flavoring agent and is subject to safety evaluations by regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated groups of flavouring substances, including esters of aliphatic acyclic primary alcohols and branched-chain aliphatic saturated aldehydes, carboxylic acids, and related esters, which would include this compound.

Safety evaluations often consider estimated dietary exposures and compare them to thresholds of concern or No Observed Effect Levels (NOELs) from toxicity studies. For a group of branched-chain aliphatic saturated aldehydes, carboxylic acids, and related esters, estimated daily per capita intakes in Europe were reported to be below the threshold of concern value for class I substances.

The Threshold of Toxicological Concern (TTC) approach is a system used in safety evaluation to estimate a conservative exposure level below which there is a low probability of risk for adverse health effects, particularly when toxicological data for a chemical are limited. This approach can be applied to flavorings and considers structural classes and exposure levels. For flavoring substances where the metabolic fate cannot be confidently predicted but the intended use results in exposure below a certain threshold (e.g., 1.5 µ g/day ), they may be considered safe. If the intake is higher, additional data on metabolic fate or toxicity may be required.

While specific detailed human exposure assessments solely for this compound were not extensively found in the search results, its inclusion in evaluations of groups of flavoring substances by bodies like JECFA and the European Commission's Scientific Committee for Food (SCF) indicates that human exposure is considered within these assessments.

Regulatory Guidelines and Safety Data

This compound is listed in various international inventories and regulatory databases. It is listed in the European Chemicals Agency (ECHA) database and has a corresponding EC Number (209-117-3) and CAS Number (556-24-1). It is also listed in the US TSCA inventory.

Safety data sheets (SDS) for this compound provide information on its hazards and handling. It is classified as a highly flammable liquid and vapor. Precautionary statements include keeping away from heat, sparks, open flames, and hot surfaces, and ensuring containers are kept tightly closed in a well-ventilated place.

Regulatory information indicates that this compound is not subject to authorization or restrictions under certain sections of EU REACH regulations, nor is it on the Candidate List of Substances of Very High Concern (SVHC). It is also not identified as a Persistent Organic Pollutant or having Ozone Depletion Potential.

In the United States, this compound is listed in some state right-to-know lists, such as New Jersey and Pennsylvania. It is not listed as a chemical known to the State of California to cause cancer, birth defects, or other reproductive harm under Proposition 65.

This compound is recognized as a food additive, specifically as a flavoring agent, by regulatory bodies like the FDA and JECFA, with assigned FEMA and JECFA numbers. This indicates it has undergone safety evaluations for this specific use.

Data Table: Selected Properties and Regulatory Information for this compound

Property/RegulationValue/StatusSource(s)
CAS Number556-24-1
EC Number209-117-3
Molecular FormulaC₆H₁₂O₂
Molecular Weight116.16 g/mol
AppearanceColorless or light yellow liquid
OdorFruity (apple, pineapple, sweet)
Water SolubilityInsoluble
Log Pow1.8, 1.82, 1.7
Bioaccumulation PotentialMay have some potential / No information available
FlammabilityHighly flammable liquid and vapor
EU REACH SVHC ListNot applicable
California Proposition 65Not listed
FDA Food Additive UseFlavoring Agent
FEMA Number2753
JECFA Flavor Number195

Data Table: Genotoxicity and Cytotoxicity Findings (Based on this compound and Related Esters)

Study TypeTest System/ObjectResultNotesSource(s)
In vitro MutagenicityAmes test (S. typhimurium)NegativeTested with and without metabolic activation (using ethyl isovalerate)
In vitro GenotoxicityChromosomal aberration testNegativeChinese hamster fibroblast cells (using ethyl isovalerate)
In vitro GenotoxicityRecombination assay (B. subtilis)MixedTwo negative, one positive (using ethyl isovalerate at high conc.)
In vivo GenotoxicityBone marrow micronucleus testNegativeMice (for substances in similar chemical classes)
In vivo GenotoxicityTGR test (liver, glandular stomach)NegativeMice (for substances in similar chemical classes)

Q & A

Q. What are the primary analytical methods for identifying methyl isovalerate in complex mixtures, and how can researchers optimize these protocols?

this compound is commonly identified using gas chromatography-mass spectrometry (GC-MS) due to its volatility. To optimize detection:

  • Column Selection : Use polar capillary columns (e.g., DB-WAX) to enhance separation of esters .
  • Sample Preparation : Employ solid-phase microextraction (SPME) for headspace sampling to minimize matrix interference .
  • Calibration : Validate with certified reference standards (CAS 556-24-1) and cross-check retention indices against databases like NIST .
    For quantification, internal standards (e.g., deuterated esters) improve accuracy in trace analysis.

Q. How can researchers synthesize this compound with high purity, and what are common pitfalls in esterification reactions?

The synthesis typically involves acid-catalyzed esterification of isovaleric acid and methanol:

  • Procedure : React isovaleric acid (1.0 eq) with methanol (5.0 eq) using H₂SO₄ (0.1 eq) as a catalyst at 65°C for 4–6 hours .
  • Purification : Distill under reduced pressure (boiling point ~115–117°C) and verify purity via NMR (¹H and ¹³C) or FTIR (C=O stretch at ~1740 cm⁻¹) .
    Common Pitfalls :
  • Incomplete removal of water, which shifts equilibrium toward reactants. Use molecular sieves or azeotropic distillation.
  • Side reactions (e.g., transesterification) if excess alcohol is not controlled.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to prevent inhalation of vapors (TLV-TWA: 50 ppm) .
  • Personal Protective Equipment (PPE) : Nitrile gloves (tested to EN 374) and safety goggles; avoid latex due to permeability .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How do discrepancies between experimental and computational structural data for this compound arise, and how can they be resolved?

Microwave spectroscopy studies (e.g., rotational constants) often conflict with lower-level quantum calculations (e.g., MP2/6-311++G**). To resolve discrepancies:

  • Higher-Level Theory : Use CCSD(T)/aug-cc-pVTZ or DFT (B3LYP-D3) with dispersion corrections for better conformational energy predictions .
  • Dynamic Effects : Include temperature-dependent rovibrational coupling in simulations to match experimental spectra .
  • Benchmarking : Validate computational models against high-resolution experimental data (e.g., rotational transitions at 8–18 GHz) .

Q. How can multivariate statistics improve the interpretation of this compound’s role in flavor or aroma profiles?

  • Data Collection : Use HS-GC-IMS or electronic nose (e-nose) arrays to capture volatile profiles .
  • Analysis : Apply partial least squares-discriminant analysis (PLS-DA) to identify this compound as a marker compound (VIP >1.0, p <0.05) .
  • Validation : Cross-validate with orthogonal methods (e.g., sensory panels) to confirm its sensory contribution to fruity/ethereal notes .

Q. What methodological challenges arise when tracking this compound in metabolic pathways, and how can isotopic labeling address them?

  • Challenge : Low endogenous concentrations and rapid catabolism in pathways like leucine degradation .
  • Solution : Synthesize ¹³C-labeled this compound (e.g., ¹³C at the carbonyl group) and trace via LC-MS/MS with MRM transitions (e.g., m/z 117→85) .
  • Pathway Mapping : Use flux analysis to quantify incorporation into downstream metabolites (e.g., acetyl-CoA derivatives) .

Q. How should researchers address contradictions in literature about this compound’s stability under varying pH and temperature conditions?

  • Controlled Studies : Conduct accelerated stability tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring .
  • Kinetic Modeling : Fit degradation data to Arrhenius or Eyring equations to predict shelf-life .
  • Mechanistic Probes : Use NMR to identify hydrolysis products (e.g., isovaleric acid) under acidic/basic conditions .

Methodological Best Practices

  • Reproducibility : Document all synthesis and analysis parameters (e.g., GC injector temperature, column type) in supplemental materials .
  • Ethics : For human sensory studies, obtain IRB approval and disclose protocols for participant selection and data anonymization .
  • Data Sharing : Deposit raw spectral data (e.g., GC-MS files) in repositories like Zenodo for peer validation .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl isovalerate
Reactant of Route 2
Methyl isovalerate

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